
5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- is a chemical compound that is part of the Thiazole family . Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in the ring. This compound has been used in the synthesis of various materials .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves a condensation reaction between terephthalimidamide and 4,4′- (thiazolo [5,4- d ]thiazole-2,5-diyl)dibenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The thiazole ring is attached to a carboxaldehyde group, a bromophenyl group, and a methyl group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used in the synthesis of covalent triazine frameworks (CTFs), which are materials with a strong conjugation system, excellent visible light absorption capacity, and high chemical stability .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
5-Thiazolecarboxaldehyde and its derivatives are utilized in the synthesis of biologically active compounds. For instance, benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones were prepared and evaluated for antimicrobial activity, showing potential against Candida albicans (Ramadan, 2010).
Promoting Chemical Reactions
These compounds are used to promote specific chemical reactions. For example, 4- and 5-methyl thiazole, when treated with certain reagents, promote the benzoin condensation of benzaldehyde (Davis & Forrester, 1999).
Optoelectronic Applications
The compound is a building block for creating symmetrical or unsymmetrical donor-acceptor π-conjugated molecules, which have applications in optoelectronics (Dall’Agnese et al., 2017).
Development of Novel Pharmaceuticals
5-Thiazolecarboxaldehyde derivatives have been explored for their potential in pharmaceutical development. For instance, the synthesis of specific thiazole derivatives has been investigated for their potential as acetylcholinesterase inhibitors (Shi et al., 2017).
Antimicrobial and Antiprotozoal Activities
Several studies have focused on synthesizing derivatives of 5-Thiazolecarboxaldehyde for antimicrobial and antiprotozoal activities. For example, certain compounds exhibited promising activities against specific bacterial and protozoal infections (Güzeldemirci & Küçükbasmacı, 2010).
Analytical Applications
These compounds have been used as analytical reagents, particularly in the spectrophotometric determination of metal ions, showcasing their utility in analytical chemistry (Odashima et al., 1976).
Anticancer Research
There's ongoing research into the anticancer properties of thiazole derivatives. Studies have synthesized and evaluated various derivatives for their potential anticancer activities, contributing to the search for new therapeutic agents (Gomha et al., 2017).
Orientations Futures
The future research directions for this compound could involve further exploration of its photocatalytic properties and potential applications in the fields of hydrogen production and photodegradation of pollutants . Additionally, more research is needed to fully understand its mechanism of action and to improve its photocatalytic performance.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHYWTPSCWCVSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486894 |
Source


|
| Record name | 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- | |
CAS RN |
55327-31-6 |
Source


|
| Record name | 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

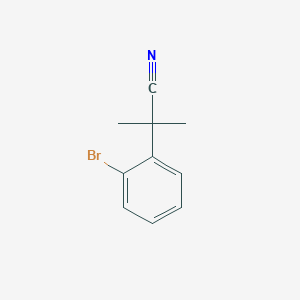
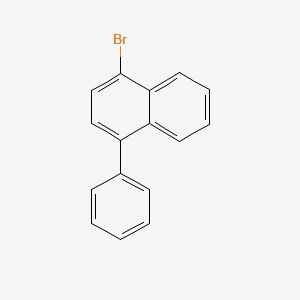
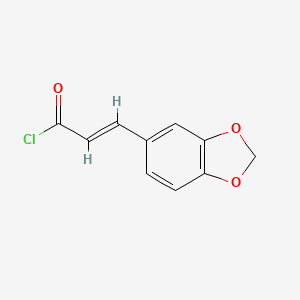
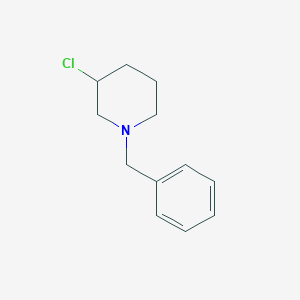
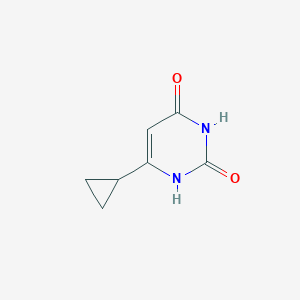
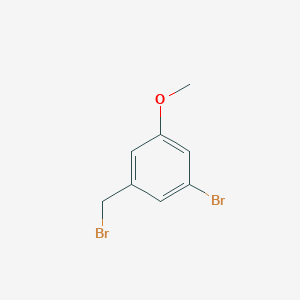
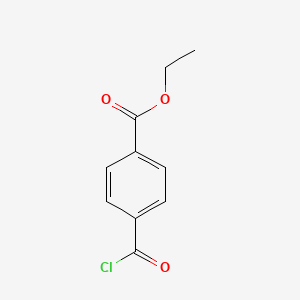

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
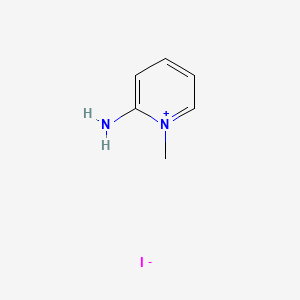
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)
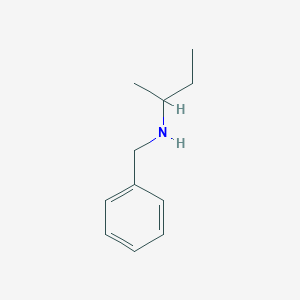
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)